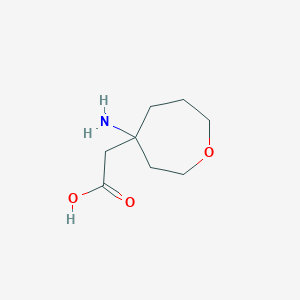
2-(4-Aminooxepan-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Aminooxepan-4-yl)acetic acid is a chemical compound with the molecular formula C8H15NO3 It is characterized by the presence of an oxepane ring, which is a seven-membered ring containing one oxygen atom, and an amino group attached to the fourth carbon of the ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminooxepan-4-yl)acetic acid typically involves the formation of the oxepane ring followed by the introduction of the amino and acetic acid groups. One common method involves the cyclization of a suitable precursor, such as a diol or an epoxide, in the presence of an acid catalyst to form the oxepane ring. The amino group can then be introduced through nucleophilic substitution reactions, and the acetic acid group can be added via esterification or amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
2-(4-Aminooxepan-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxepane derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxepane ring to other cyclic structures.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxepane derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the oxepane ring .
科学的研究の応用
2-(4-Aminooxepan-4-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a precursor for the synthesis of polymers and other industrial chemicals
作用機序
The mechanism of action of 2-(4-Aminooxepan-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the oxepane ring can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
(5-Oxooxazolidin-4-yl)acetic acid: This compound has a similar structure but contains an oxazolidine ring instead of an oxepane ring.
2-(2-Oxoazepan-4-yl)acetic acid: This compound has an azepane ring with a ketone group at the second position.
Uniqueness
2-(4-Aminooxepan-4-yl)acetic acid is unique due to the presence of the oxepane ring and the specific positioning of the amino and acetic acid groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
特性
分子式 |
C8H15NO3 |
|---|---|
分子量 |
173.21 g/mol |
IUPAC名 |
2-(4-aminooxepan-4-yl)acetic acid |
InChI |
InChI=1S/C8H15NO3/c9-8(6-7(10)11)2-1-4-12-5-3-8/h1-6,9H2,(H,10,11) |
InChIキー |
IAIFRTBIMWTFEU-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCOC1)(CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















